REACTION_CXSMILES
|
Cl[C:2]1[NH:7][C:6](=[O:8])[NH:5][C:4](=[O:9])[CH:3]=1.[NH2:10][C:11]1[CH:12]=[C:13]([CH:16]=[CH:17][CH:18]=1)[CH2:14][OH:15]>COCCO>[OH:15][CH2:14][C:13]1[CH:12]=[C:11]([CH:18]=[CH:17][CH:16]=1)[NH:10][C:2]1[NH:7][C:6](=[O:8])[NH:5][C:4](=[O:9])[CH:3]=1
|
Name
|
|
Quantity
|
1 mmol
|
Type
|
reactant
|
Smiles
|
ClC1=CC(NC(N1)=O)=O
|
Name
|
|
Quantity
|
2 mmol
|
Type
|
reactant
|
Smiles
|
NC=1C=C(CO)C=CC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
COCCO
|
Type
|
CUSTOM
|
Details
|
The mixture was then stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to form a reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 10 hours
|
Duration
|
10 h
|
Name
|
|
Type
|
product
|
Smiles
|
OCC=1C=C(NC2=CC(NC(N2)=O)=O)C=CC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |